molecular formula C14H18N2O B4686507 1-[3-(4-Ethylphenoxy)propyl]imidazole

1-[3-(4-Ethylphenoxy)propyl]imidazole

Cat. No.: B4686507
M. Wt: 230.31 g/mol
InChI Key: DUJSJXQAPZMABU-UHFFFAOYSA-N
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Description

1-[3-(4-Ethylphenoxy)propyl]imidazole is an organic compound featuring an imidazole ring linked via a three-carbon propyl chain to a 4-ethyl-substituted phenoxy group. Its molecular formula is C₁₄H₁₇N₂O, with an average molecular weight of 237.30 g/mol (calculated from structural analogs in ). This compound shares structural similarities with benzimidazole derivatives, which are widely studied for antimicrobial, antiviral, and antitumor activities .

Properties

IUPAC Name

1-[3-(4-ethylphenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-13-4-6-14(7-5-13)17-11-3-9-16-10-8-15-12-16/h4-8,10,12H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJSJXQAPZMABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-Ethylphenoxy)propyl]imidazole can be achieved through several methods. Common synthetic routes include:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.

    Wallach Synthesis: This involves the cyclization of N-substituted glycine derivatives.

    Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.

    From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.

    Marckwald Synthesis: This involves the reaction of alpha halo-ketones with formamide.

Industrial production methods often involve the alkylation of imidazole or imidazolyl sodium with 3-(4-ethylphenoxy)propyl halides under controlled conditions .

Chemical Reactions Analysis

1-[3-(4-Ethylphenoxy)propyl]imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(4-Ethylphenoxy)propyl]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Ethylphenoxy)propyl]imidazole involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-[3-(4-Ethylphenoxy)propyl]imidazole with analogs reported in the provided evidence, focusing on structural variations, physicochemical properties, and biological activities.

Compound Name Molecular Formula Substituents (Phenoxy/Other) Key Properties/Activities Reference ID
1-[3-(4-Ethylphenoxy)propyl]imidazole C₁₄H₁₇N₂O 4-Ethylphenoxy High lipophilicity; potential antimicrobial
1-[3-(4-Chlorophenoxy)propyl]-1H-imidazole C₁₂H₁₃ClN₂O 4-Chlorophenoxy Enhanced electrophilicity; lower yield (54%)
2-Ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzimidazole C₁₉H₂₂N₂O p-Tolyloxy (4-methylphenoxy) Increased steric bulk; 80% synthetic yield
1-(3-(3,4-Dimethylphenoxy)propyl)-2-ethyl-1H-benzimidazole C₂₀H₂₄N₂O 3,4-Dimethylphenoxy Higher molecular weight (308.42 g/mol)
IR-415 (imidazole-thiourea derivative) C₁₃H₁₃F₂N₅S Thiourea linker, difluorophenyl Antiviral activity against hepatitis B virus

Key Observations :

Substituent Effects on Lipophilicity: The 4-ethylphenoxy group in the target compound provides moderate lipophilicity compared to the 4-chlorophenoxy analog (), which has higher electronegativity but lower metabolic stability due to chlorine’s susceptibility to enzymatic cleavage .

Synthetic Yields :

  • Analogs with simpler substituents (e.g., p-tolyloxy) exhibit higher yields (80%) compared to those with complex groups like N-(3-(2-Ethylbenzimidazolyl)propyl)-aniline (29% yield, ), likely due to steric hindrance during synthesis .

Biological Activity :

  • The thiourea-linked imidazole (IR-415, ) demonstrates that modifying the linker (e.g., propyl to butyl) can significantly enhance antiviral activity, suggesting that the propyl chain in the target compound may be optimized for specific targets .
  • Benzimidazole derivatives with nitro groups () show higher reactivity but increased toxicity, limiting therapeutic utility compared to ethyl-substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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